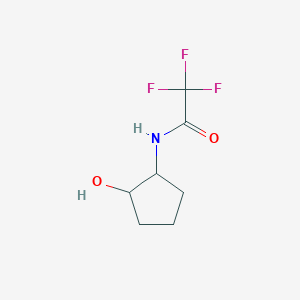

2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide

Description

2,2,2-Trifluoro-N-(2-hydroxycyclopentyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group linked to a 2-hydroxycyclopentylamine moiety. The trifluoroacetyl group is known for its strong electron-withdrawing effects, enhancing metabolic stability and influencing pharmacological activity . The 2-hydroxycyclopentyl substituent introduces an aliphatic hydroxyl group, which may improve solubility and enable hydrogen bonding interactions, critical for biological targeting .

Properties

IUPAC Name |

2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(4)12/h4-5,12H,1-3H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQSKKYOZUIGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide typically involves the reaction of 2-hydroxycyclopentanone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

- Temperature: 0-25°C

- Solvent: Dichloromethane or tetrahydrofuran

- Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of 2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, temperature25-50°C, solventwater or acetone.

Reduction: Lithium aluminum hydride, temperature0-25°C, solventether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols, temperature0-50°C, solventdichloromethane or ethanol.

Major Products

Oxidation: 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide

Reduction: 2,2,2-trifluoro-N-(2-aminocyclopentyl)acetamide

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxy group may form hydrogen bonds with target proteins, further influencing their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, applications, and properties of 2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide with its analogs:

Pharmacological and Chemical Properties

- Electron-Withdrawing Effects : The trifluoroacetyl group in all analogs enhances resistance to enzymatic degradation, a feature exploited in drug design .

- Solubility: The 2-hydroxycyclopentyl group likely improves aqueous solubility compared to aromatic analogs like 2,2,2-trifluoro-N-(quinolin-8-yl)acetamide, which has a lipophilic quinoline ring .

- Aliphatic hydroxyl-containing analogs (e.g., 2-hydroxyphenyl) show anti-inflammatory and analgesic activities in related acetamides . Chlorinated analogs (e.g., alachlor) prioritize agrochemical applications over pharmaceuticals .

Key Research Findings

Structure-Activity Relationships (SAR)

- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., quinoline, iodophenyl) enhance π-π stacking and target binding in enzymes, whereas aliphatic hydroxyl groups improve pharmacokinetics .

- Halogen Effects : Iodo and chloro substituents increase molecular weight and hydrophobicity, favoring agrochemical applications .

Metabolic Stability

- Fluorinated acetamides exhibit prolonged half-lives due to the trifluoroacetyl group’s resistance to oxidation .

- Hydroxyl groups (e.g., 2-hydroxycyclopentyl) may facilitate glucuronidation, a common detoxification pathway .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 2,2,2-Trifluoro-N-(2-hydroxycyclopentyl)acetamide | 209.16 | 1.2 | 2 | 4 |

| 2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide | 256.18 | 2.8 | 1 | 4 |

| 2-Chloro-N-(2,6-diethylphenyl)acetamide | 229.72 | 3.5 | 1 | 2 |

Biological Activity

2,2,2-Trifluoro-N-(2-hydroxycyclopentyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroacetamide group and a hydroxycyclopentyl moiety. Its chemical structure can be represented as follows:

- IUPAC Name : 2,2,2-Trifluoro-N-(2-hydroxycyclopentyl)acetamide

- Molecular Formula : CHFNO

- Molecular Weight : 215.17 g/mol

Biological Activity Overview

Research indicates that 2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

- G Protein-Coupled Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), which are critical in many physiological processes .

The precise mechanism of action for 2,2,2-trifluoro-N-(2-hydroxycyclopentyl)acetamide remains under investigation. However, it is hypothesized that:

- Membrane Disruption : Its antimicrobial activity may stem from disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival.

- Biochemical Pathway Modulation : The compound may influence various biochemical pathways related to cell proliferation and apoptosis in cancer cells.

Research Findings and Case Studies

-

Antimicrobial Studies :

- A study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth in certain strains, suggesting its potential as a therapeutic agent in treating infections.

-

Cytotoxicity Assessment :

- In vitro assays were conducted on several cancer cell lines (e.g., HeLa and MCF-7). The results showed that the compound induced apoptosis at specific concentrations, indicating its potential role in cancer therapy.

- GPCR Interaction Analysis :

Data Table: Biological Activities of 2,2,2-Trifluoro-N-(2-hydroxycyclopentyl)acetamide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.